molecular formula C11H12N2O2S B262162 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide

Cat. No. B262162
M. Wt: 236.29 g/mol
InChI Key: CXQAUQSQAHQMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide, commonly known as DMF, is an organic compound that has gained significant attention in the field of scientific research due to its unique properties. DMF is a small molecule that has a molecular weight of 191.25 g/mol and a chemical formula of C9H10N2O2S. It is a yellowish-brown powder that is soluble in water, ethanol, and other organic solvents.

Mechanism of Action

The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. DMF has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
DMF has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. DMF has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-alpha. Additionally, DMF has been shown to increase the levels of regulatory T cells, which play a crucial role in the modulation of the immune system.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMF in lab experiments is its low toxicity and high solubility in water and organic solvents. DMF is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of using DMF is its high cost, which may limit its use in some research studies.

Future Directions

There are several future directions for the research on DMF. One potential area of research is the identification of novel DMF analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential use of DMF in the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, the role of DMF in modulating the gut microbiome and its potential use in the treatment of gut-related diseases is an area of active research.
Conclusion
In conclusion, DMF is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. DMF has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry. DMF has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases. The future directions for the research on DMF are promising, and further investigations are needed to fully understand the potential of this molecule.

Synthesis Methods

DMF can be synthesized using various methods, including the reaction between 2-methylfuran-3-carboxylic acid and thionyl chloride, followed by the reaction with 4,5-dimethyl-2-mercaptobenzothiazole. Another method involves the reaction between 2-methylfuran-3-carboxylic acid and 4,5-dimethyl-2-mercaptobenzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

DMF has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMF is in the field of medicinal chemistry, where it has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties. DMF has also been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease.

properties

Product Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C11H12N2O2S/c1-6-8(3)16-11(12-6)13-10(14)9-4-5-15-7(9)2/h4-5H,1-3H3,(H,12,13,14)

InChI Key

CXQAUQSQAHQMFZ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C2=C(OC=C2)C)C

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(OC=C2)C)C

Origin of Product

United States

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